molecular formula C16H19FN4O3S B2548801 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine CAS No. 1396861-26-9

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B2548801
CAS No.: 1396861-26-9
M. Wt: 366.41
InChI Key: ROCJSDQHTLWJBD-UHFFFAOYSA-N
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Description

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4. The piperazine ring at position 4 is further functionalized with a sulfonyl group linked to a 3-fluoro-4-methoxyphenyl moiety.

Properties

IUPAC Name

4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCJSDQHTLWJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride derivative of 3-fluoro-4-methoxyphenylThe reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine exhibit significant antitumor effects. For instance, derivatives have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway. The combination of such compounds with other agents has shown enhanced efficacy in vitro and in vivo, suggesting potential as therapeutic agents against various malignancies .

Neurological Disorders

The piperazine component of this compound is known for its neurological activity. Research has demonstrated that similar piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating conditions like anxiety and depression. The sulfonamide moiety may also contribute to neuroprotective effects by reducing inflammation .

Antimicrobial Properties

The sulfonyl group in the structure has been linked to antimicrobial activity. Compounds containing sulfonamides are known to exhibit broad-spectrum antibacterial properties. Studies have shown that modifications in the piperazine and pyrimidine rings can enhance the antimicrobial potency against resistant strains of bacteria .

Nonlinear Optical Materials

Recent investigations into the nonlinear optical properties of compounds related to This compound have revealed potential applications in photonics. These materials can be utilized in devices such as optical switches and modulators due to their ability to change refractive index with applied electric fields .

PropertyValue
Nonlinear Optical CoefficientHigh (specific values vary based on structure)
ApplicationOptical devices

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a series of pyrimidine-based compounds, including derivatives of This compound . The results indicated that these compounds inhibited tumor growth significantly compared to controls, with particular emphasis on their mechanism involving ERK pathway inhibition .

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective effects of piperazine derivatives. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cell lines, thereby providing a potential therapeutic avenue for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may act as an antagonist at histamine receptors, reducing allergic responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

a. Pyrimidine vs. Thienopyrimidine Derivatives

The compound 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Additionally, the dichlorophenyl substituent in this analog may confer higher potency but also increase off-target toxicity risks .

b. Benzisoxazole-Piperidine Hybrids

Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate a benzisoxazole-piperidine scaffold. Unlike the target molecule’s piperazine-sulfonyl linkage, this structure leverages a piperidine-ethyl bridge, which may alter conformational flexibility and receptor selectivity. Benzisoxazole motifs are prevalent in antipsychotics, suggesting divergent therapeutic applications .

Substituent Analysis

a. Fluoro and Methoxy Positioning

The target compound’s 3-fluoro-4-methoxyphenyl group contrasts with analogs like 4-(4-Fluorophenyl)piperidine (). The meta-fluoro and para-methoxy substituents in the target likely enhance electronic effects and steric interactions at binding sites compared to simpler para-fluorophenyl derivatives.

b. Sulfonyl vs. Thio/Morpholine Linkers

In 4-[[3-[5-[[(3-Fluoro-4-methoxyphenyl)methyl]thio]-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]phenyl]sulfonyl]morpholine (), a thioether linker replaces the sulfonyl group.

Pharmacological Implications

Binding Affinity and Selectivity

The sulfonyl-piperazine-pyrimidine architecture in the target compound may favor interactions with serotonin or dopamine receptors, similar to antipsychotics like aripiprazole. In contrast, thienopyrimidine analogs () with dichlorophenyl groups could exhibit stronger but less selective kinase inhibition .

Pharmacokinetics

  • Lipophilicity: The 3-fluoro-4-methoxyphenyl group increases logP compared to non-methoxy analogs, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Sulfonyl groups resist CYP450-mediated degradation better than morpholine or thioether linkers .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Pharmacological Inference
Target Compound Pyrimidine 3-Fluoro-4-methoxyphenyl sulfonyl-piperazine Potential CNS activity, high stability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine 3,4-Dichlorophenyl, 4-fluorophenyl Kinase inhibition, higher toxicity risk
4-(4-Fluorophenyl)piperidine Piperidine 4-Fluorophenyl Simplified scaffold, lower affinity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzisoxazole-piperidine 6-Fluoro-benzisoxazolyl Antipsychotic-like activity

Biological Activity

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₉FN₄O₃S
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 1396861-26-9

The structure features a piperazine ring, a pyrimidine core, and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often modulate enzyme activities and receptor interactions, particularly in cancer therapy.

Targeting PARP Enzymes

One of the notable mechanisms involves the modulation of Poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair processes. Inhibition of PARP has been shown to enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting cell death .

Antitumor Activity

Studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives containing similar piperazine and pyrimidine structures have been evaluated for their ability to inhibit various cancer cell lines, showing promising results against breast and prostate cancer .

Antimicrobial Properties

Research also highlights the antimicrobial potential of the compound. Sulfonamide derivatives have been noted for their antibacterial activity, which may extend to this compound due to the presence of the sulfonamide group. In vitro studies suggest that it can inhibit bacterial growth by disrupting essential cellular processes .

Case Studies and Research Findings

StudyFindings
Study on PARP Inhibition Demonstrated that similar compounds significantly enhance the cytotoxic effects of chemotherapy agents by inhibiting PARP activity in cancer cells .
Antimicrobial Evaluation Found that related sulfonamide derivatives exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria .
Antitumor Efficacy Evaluated against multiple cancer cell lines; showed IC50 values indicating effective inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a piperazine sulfonyl chloride intermediate with a 6-methylpyrimidine derivative. Key steps include:

  • Sulfonylation of 3-fluoro-4-methoxyphenylpiperazine using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
  • Coupling the sulfonyl chloride intermediate with 4-chloro-6-methylpyrimidine in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product .
    • Optimization : Design of Experiments (DoE) approaches, such as response surface methodology, can systematically vary parameters (e.g., temperature, molar ratios) to maximize yield and purity .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the piperazine sulfonyl group (δ 3.2–3.5 ppm for –SO₂–N–), pyrimidine protons (δ 8.1–8.3 ppm for C–H), and methoxy resonance (δ 3.8 ppm) .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₆H₁₈F₂N₄O₃S: 392.1 g/mol).
    • Crystallography : Single-crystal X-ray diffraction reveals planar pyrimidine and sulfonyl-piperazine moieties, with dihedral angles between aromatic rings (e.g., 74.95° in analogous structures) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?

  • Interactions :

  • Hydrogen bonds : N–H···O/S interactions form sheets perpendicular to the c-axis (e.g., C11(6)R22(8) graph-set motifs) .
  • π–π stacking : Pyrimidine and fluorophenyl rings exhibit edge-to-face interactions (intercentroid distance ~4.99 Å), enhancing thermal stability .
    • Impact : Strong hydrogen bonding correlates with high melting points (>200°C), while π-stacking may reduce solubility in nonpolar solvents .

Q. How does structural modification of the sulfonyl-piperazine moiety affect biological activity?

  • SAR Insights :

  • Sulfonyl group : Enhances metabolic stability and enzyme binding via hydrogen-bond acceptor sites. Analogous sulfonamides show antibacterial activity (MIC ~8 µg/mL against S. aureus) .
  • Fluorine substitution : The 3-fluoro-4-methoxy group improves lipophilicity (logP ~2.5), potentially increasing blood-brain barrier permeability .
    • Experimental Design : Replace the methoxy group with ethoxy or halogens to test electronic effects on receptor affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes .

Q. How can analytical methods resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Purity : HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) identifies impurities (>98% purity required for reliable assays).
  • Assay conditions : Variations in buffer pH or ATP concentration (e.g., kinase assays) can alter IC₅₀. Standardize protocols using reference inhibitors .
    • Case Study : A 10% impurity in a pyrimidine analog reduced reported IC₅₀ by 50% due to competitive inhibition .

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